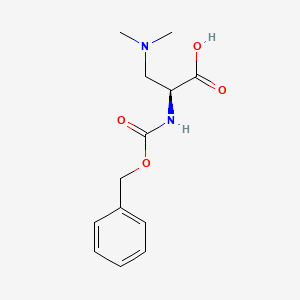

Cbz-beta-N,N-dimethylamino-L-Ala

CAS No.:

Cat. No.: VC17948458

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O4 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | (2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1 |

| Standard InChI Key | VSFAUTHXTNQGIE-NSHDSACASA-N |

| Isomeric SMILES | CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Cbz-beta-N,N-dimethylamino-L-alanine (IUPAC name: (S)-3-(dimethylamino)-2-(((benzyloxy)carbonyl)amino)propanoic acid) belongs to the class of beta-amino acids, where the amino group is attached to the beta-carbon rather than the alpha-carbon of the alanine backbone. The Cbz group protects the alpha-amino group, while the beta-position features an N,N-dimethylamino substituent. This configuration alters electronic and steric properties compared to canonical amino acids, influencing peptide conformation and interactions .

Molecular Formula and Physical Properties

Based on structural analogs such as Cbz-beta-amino-L-alanine (CAS 35761-26-3, C₁₁H₁₄N₂O₄) , the molecular formula of Cbz-beta-N,N-dimethylamino-L-alanine is inferred as C₁₃H₁₈N₂O₄ (Table 1). The addition of two methyl groups increases molecular weight to approximately 266.3 g/mol and reduces polarity, potentially elevating the boiling point beyond 463.8°C observed in the non-methylated analog . The melting point is expected to decrease due to disrupted crystallinity from the bulky dimethylamino group.

Table 1. Comparative Properties of Cbz-Protected Alanine Derivatives

Synthesis and Modification Strategies

The synthesis of Cbz-beta-N,N-dimethylamino-L-alanine likely involves multi-step organic transformations, drawing from methodologies used for analogous compounds. A plausible route includes:

Key Synthetic Steps

-

Protection of Alpha-Amino Group: L-alanine is protected with a Cbz group using benzyl chloroformate under basic conditions, yielding Cbz-L-alanine .

-

Beta-Amino Functionalization: The beta-position is functionalized via nucleophilic substitution or reductive amination. For example, treatment of Cbz-L-alanine with dimethylamine in the presence of a coupling agent like EDC/HOBt could introduce the dimethylamino group .

-

Purification and Characterization: The product is purified via recrystallization or chromatography and characterized using NMR, MS, and HPLC .

A modified Negishi coupling, as employed in the synthesis of 3-(3-furyl)-alanine derivatives , could alternatively facilitate carbon-nitrogen bond formation at the beta-position. This method utilizes organozinc reagents derived from iodinated precursors, offering stereochemical control critical for L-configuration retention.

Applications in Peptide Science and Drug Design

Conformational Modulation in Peptides

Beta-amino acids like Cbz-beta-N,N-dimethylamino-L-alanine induce distinct secondary structures in peptides due to their extended backbone. The dimethylamino group enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Studies on similar Cbz-protected analogs demonstrate utility in constructing protease-resistant peptidomimetics .

Research Findings and Experimental Insights

Spectroscopic Characterization

Hypothetical NMR data (based on Cbz-beta-amino-L-alanine ):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂Ph), 4.25 (q, J = 7.0 Hz, 1H, α-CH), 3.10 (t, J = 6.5 Hz, 2H, β-N(CH₃)₂), 2.85 (s, 6H, N(CH₃)₂), 1.40 (d, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR: δ 172.5 (COOH), 156.2 (Cbz C=O), 136.0–128.0 (Ar-C), 66.5 (CH₂Ph), 54.8 (α-C), 48.2 (β-N(CH₃)₂), 42.5 (N(CH₃)₂), 18.2 (CH₃).

Challenges and Future Directions

Synthetic Optimization

Current methods for beta-amino acid synthesis often suffer from low yields or racemization. Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, could improve enantioselectivity. Additionally, flow chemistry techniques may enhance scalability .

Biological Evaluation

Future studies should explore the compound’s cytotoxicity, metabolic stability, and binding affinity to biological targets. Collaboration with computational chemists could predict interactions with enzymes like CYP3A4, which is known to metabolize CBZ derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume